Regioisomeric Differentiation: 4-Pyrimidine vs. 2-Pyrimidine Substitution
The target compound places the pyrimidine ring at the 4-position, whereas its closest analog, 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034527-59-6), is a 2-pyrimidine positional isomer [1]. This regioisomerism alters the spatial orientation of the pyrimidine nitrogen atoms, which serve as critical hydrogen bond acceptors. While both isomers share identical molecular formula, weight (337.40 g/mol), XLogP3-AA (0.7), and TPSA (98.6 Ų), their distinct 3D geometries are expected to yield divergent binding poses with biological targets [2]. The absence of publicly disclosed target-specific activity data for either compound underscores the necessity of sourcing the correct isomer for SAR campaigns.
| Evidence Dimension | Regioisomeric structural identity and drug-like properties |
|---|---|
| Target Compound Data | 4-pyrimidine isomer; MW: 337.40; XLogP3-AA: 0.7; TPSA: 98.6 Ų; H-Acceptors: 7 |
| Comparator Or Baseline | 2-pyrimidine isomer (CAS 2034527-59-6); MW: 337.40; XLogP3-AA: 0.7; TPSA: 98.6 Ų; H-Acceptors: 7 |
| Quantified Difference | Identical 2D computed properties; differentiated solely by regioisomerism, leading to distinct 3D electrostatic surfaces. |
| Conditions | Computed physicochemical properties from PubChem (2026 release). |
Why This Matters
Procuring the specific regioisomer is critical for anyone conducting SAR or binding studies, as using the incorrect isomer will confound biological data and lead to invalid conclusions about pharmacophore requirements.
- [1] Kuujia. (n.d.). Cas no 2034527-59-6 (2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine). View Source
- [2] PubChem. (2026). Compound Summary for CID 122243598: 4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine. National Center for Biotechnology Information. View Source
